N-isopropyl-3-(2-methoxyethyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

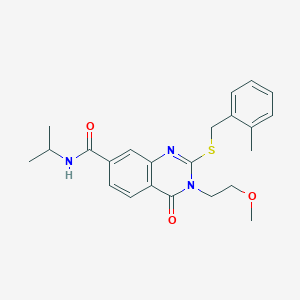

N-isopropyl-3-(2-methoxyethyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at positions 2, 3, and 6. Key structural features include:

- Position 2: A (2-methylbenzyl)thio group (–S–CH₂–C₆H₃(CH₃)), contributing aromatic and hydrophobic properties.

- Position 7: An N-isopropyl carboxamide (–CONH–CH(CH₃)₂), which balances solubility and steric bulk.

The structural modifications in this compound likely aim to optimize bioavailability and target binding.

Properties

IUPAC Name |

3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-15(2)24-21(27)17-9-10-19-20(13-17)25-23(26(22(19)28)11-12-29-4)30-14-18-8-6-5-7-16(18)3/h5-10,13,15H,11-12,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPTWPMTENPVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107516 | |

| Record name | 3,4-Dihydro-3-(2-methoxyethyl)-N-(1-methylethyl)-2-[[(2-methylphenyl)methyl]thio]-4-oxo-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946386-20-5 | |

| Record name | 3,4-Dihydro-3-(2-methoxyethyl)-N-(1-methylethyl)-2-[[(2-methylphenyl)methyl]thio]-4-oxo-7-quinazolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-(2-methoxyethyl)-N-(1-methylethyl)-2-[[(2-methylphenyl)methyl]thio]-4-oxo-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-isopropyl-3-(2-methoxyethyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Quinazoline Core: The quinazoline scaffold is recognized for its ability to interact with various biological targets.

- Thioether Substitution: The presence of a thioether group enhances lipophilicity and potential bioactivity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of quinazoline have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in in vitro studies.

In a carrageenan-induced paw edema model, compounds derived from quinazoline demonstrated an average anti-inflammatory activity (AA) of 53.41%, indicating promising therapeutic potential against inflammatory diseases.

2. Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Similar quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3 μg/mL | |

| Escherichia coli | 5 μg/mL |

These findings suggest that this compound may possess broad-spectrum antibacterial activity.

3. Anticancer Activity

Emerging studies have explored the anticancer potential of quinazoline derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study:

In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Inhibition of NF-kB Pathway: Similar compounds have been shown to modulate inflammatory responses by inhibiting NF-kB signaling.

- Interaction with Enzymatic Targets: The quinazoline core may interact with enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Position 3 Substituents

- Target Compound : The 2-methoxyethyl group is smaller and more polar than the isobutyl group in or the 4-fluorophenyl group in . This may enhance aqueous solubility compared to the hydrophobic isobutyl or fluorophenyl substituents.

- : The 4-fluorophenyl group introduces aromaticity and electron-withdrawing effects, which could enhance binding to hydrophobic pockets in biological targets.

Position 2 Thio-Linked Groups

- Target Compound : The (2-methylbenzyl)thio group combines moderate hydrophobicity with steric bulk, differing from the 3,4-dimethoxyphenyl-oxoethyl group in (electron-rich, polar) and the indol-3-yl-oxoethyl group in (heterocyclic, bioactive).

- : The dimethoxyphenyl moiety may engage in π-π stacking or hydrogen bonding, influencing receptor affinity.

- : The indole group’s nitrogen heterocycle could interact with enzymes or receptors via hydrogen bonding or cation-π interactions.

Carboxamide Substituents

- Target Compound : The N-isopropyl group (–CH(CH₃)₂) is less polar than the N-(2-methoxyethyl) group in , which contains an ether oxygen for enhanced solubility. Both compounds differ from , which shares the N-isopropyl group.

Hypothetical Pharmacological Implications

Solubility and Bioavailability : The target compound’s 2-methoxyethyl and N-isopropyl groups may balance solubility and membrane permeability, whereas ’s fluorophenyl and indole groups could favor CNS penetration.

Target Binding: ’s dimethoxyphenyl group might target enzymes sensitive to electron-rich ligands (e.g., tyrosine kinases).

Metabolic Stability : The 2-methylbenzyl group in the target compound may confer resistance to oxidative metabolism compared to ’s oxoethyl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the thioether moiety in quinazoline-4(3H)-one-7-carboxamide derivatives?

- Methodology : The thioether group (e.g., (2-methylbenzyl)thio) can be introduced via nucleophilic substitution. For example, reacting a 2-mercaptoquinazolinone intermediate with a benzyl bromide derivative (e.g., 2-methylbenzyl bromide) in polar aprotic solvents like DMF, using a base such as cesium carbonate to deprotonate the thiol group. Reaction optimization (temperature, solvent, stoichiometry) is critical to achieving high yields (>90%) .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm product structure with (e.g., disappearance of benzyl bromide protons at δ 4.5–4.7 ppm and emergence of new thioether-linked protons).

Q. How can researchers optimize the purification of N-isopropyl-3-(2-methoxyethyl)-...carboxamide to ensure high purity for biological assays?

- Methodology : Use sequential purification steps:

Liquid-liquid extraction to remove unreacted starting materials.

Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Recrystallization from ethanol or acetonitrile to achieve >98% purity .

- Analytical Confirmation : High-resolution mass spectrometry (HRMS) and to verify molecular weight and carboxamide carbonyl signals (δ ~165–170 ppm).

Q. What spectroscopic techniques are essential for characterizing the 3,4-dihydroquinazoline core?

- Key Techniques :

- : Identify aromatic protons (δ 7.0–8.5 ppm) and the dihydroquinazoline NH proton (δ ~10–12 ppm, broad).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and thioether (C-S at ~600–700 cm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the methoxyethyl and isopropyl substituents .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when synthesizing derivatives with bulky substituents (e.g., isopropyl or 2-methoxyethyl groups)?

- Analysis :

- Steric Hindrance : Bulky groups may slow reaction kinetics. Use computational tools (e.g., DFT calculations) to model transition states and identify steric clashes.

- Solvent Effects : Switch to high-polarity solvents (e.g., DMSO) to improve solubility of bulky intermediates.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Q. What strategies are recommended for elucidating the mechanism of 3,4-dihydroquinazoline ring formation under acidic vs. basic conditions?

- Experimental Design :

Kinetic Studies : Monitor intermediates via in situ under varying pH.

Isotopic Labeling : Use -labeled water to track oxygen incorporation in the 4-oxo group.

Computational Modeling : Compare activation energies for cyclization pathways using Gaussian or ORCA software .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-methylbenzylthio group on biological activity?

- Methodology :

- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., 2-chlorobenzyl, 4-fluorobenzyl) and electronic properties (e.g., nitro, methoxy).

- Biological Assays : Test enzyme inhibition (e.g., soluble epoxide hydrolase) or receptor binding using dose-response curves (IC) .

- Data Interpretation : Use QSAR models to correlate logP, polar surface area, and steric parameters with activity .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

- Resolution Steps :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

Co-crystallization Studies : If feasible, obtain X-ray crystallography data of the compound bound to its target.

Mutagenesis : Validate key binding residues predicted by docking .

Q. What protocols ensure reproducibility in biological assays when the compound exhibits poor aqueous solubility?

- Solutions :

- Solubilization : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations.

- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in aqueous buffers.

- Positive Controls : Include a structurally similar compound with known solubility and activity .

Methodological Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Reaction Yield | 85–95% (CsCO, DMF) | HRMS (Δ < 2 ppm) |

| Purity Threshold | >98% (HPLC, 254 nm) | integration |

| Solubility (PBS, pH 7.4) | 10–50 µM (with 0.1% DMSO) | DLS (PDI < 0.3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.